molecular formula C25H21Cl2F2N3O4S B11500362 2-chloro-5-[(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)sulfamoyl]-N-phenylbenzamide

2-chloro-5-[(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)sulfamoyl]-N-phenylbenzamide

Cat. No.: B11500362
M. Wt: 568.4 g/mol
InChI Key: DBQKGZBKPPAVOV-UHFFFAOYSA-N
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Description

2-Chloro-5-({2-[5-(Chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}sulfamoyl)-N-phenylbenzamide is a complex organic compound that features a combination of indole, benzamide, and sulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-({2-[5-(Chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}sulfamoyl)-N-phenylbenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation/Reduction: Oxidized or reduced forms of the indole ring.

    Coupling: Biaryl or diaryl derivatives.

Scientific Research Applications

2-Chloro-5-({2-[5-(Chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}sulfamoyl)-N-phenylbenzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-fluoropyridine
  • 2-Chloro-5-fluoropyrimidine
  • 2-Chloro-5-(chlorodifluoromethoxy)pyridine

Uniqueness

Compared to similar compounds, 2-Chloro-5-({2-[5-(Chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}sulfamoyl)-N-phenylbenzamide is unique due to its combination of indole, benzamide, and sulfonamide moieties. This unique structure allows it to interact with a broader range of biological targets and exhibit diverse biological activities .

Properties

Molecular Formula

C25H21Cl2F2N3O4S

Molecular Weight

568.4 g/mol

IUPAC Name

2-chloro-5-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethylsulfamoyl]-N-phenylbenzamide

InChI

InChI=1S/C25H21Cl2F2N3O4S/c1-15-19(20-13-17(36-25(27,28)29)7-10-23(20)31-15)11-12-30-37(34,35)18-8-9-22(26)21(14-18)24(33)32-16-5-3-2-4-6-16/h2-10,13-14,30-31H,11-12H2,1H3,(H,32,33)

InChI Key

DBQKGZBKPPAVOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)Cl)CCNS(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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